デスロレリン

説明

デソロレリンは、ゴナドトロピン放出ホルモン(GnRH)の合成ペプチドアナログです。主に獣医学において、ゴナドトロピン放出ホルモンスーパーアゴニストとして使用されています。 デソロレリンは、生殖ホルモンを調節する能力で知られており、動物の排卵誘起や生殖器疾患の管理など、さまざまな用途に役立ちます .

科学的研究の応用

デソロレリンは、科学研究において幅広い応用範囲があります。

化学: デソロレリンは、ペプチド合成と修飾技術の研究のためのモデル化合物として使用されます。

生物学: 生殖生物学とホルモン調節の研究に使用されます。

作用機序

デソロレリンは、下垂体前葉のゴナドトロピン放出ホルモン受容体に結合することで作用を発揮します。この結合は、黄体形成ホルモンと卵胞刺激ホルモンの放出を促進し、これらのホルモンの初期的な急上昇につながります。 デソロレリンへの長時間の暴露は、受容体のダウンレギュレーションをもたらし、最終的にテストステロンやエストラジオールなどの性ホルモンの産生を減少させます .

類似化合物の比較

デソロレリンは、その高い効力と作用の持続時間の長さから、ゴナドトロピン放出ホルモンアナログの中でユニークです。類似の化合物には以下が含まれます。

リュープロレリン: ヒトと獣医学の両方で使用される、もう1つのゴナドトロピン放出ホルモンアナログ。

ゴセレリン: 主にヒト医学で使用される、ゴナドトロピン放出ホルモンの合成デカペプチドアナログ。

トリプトレリン: ホルモン感受性癌の治療に使用される、ゴナドトロピン放出ホルモンアゴニスト.

デソロレリンの独自性は、獣医学における特定の用途と、ホルモンの強い初期的な急上昇に続いて、ホルモン産生が長期間抑制される能力にあります。

生化学分析

Biochemical Properties

Deslorelin interacts with the gonadotropin-releasing hormone receptor, triggering a series of biochemical reactions that lead to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland . The interaction between Deslorelin and its receptor is a key step in the regulation of reproductive processes.

Cellular Effects

Deslorelin influences cell function by modulating the production of sex hormones . It has a profound effect on cell signaling pathways related to reproduction, impacting gene expression and cellular metabolism .

Molecular Mechanism

Deslorelin exerts its effects at the molecular level by binding to the gonadotropin-releasing hormone receptor. This binding triggers a cascade of events, leading to the release of LH and FSH. These hormones then stimulate the production of sex hormones .

Temporal Effects in Laboratory Settings

The effects of Deslorelin have been observed over time in laboratory settings. For instance, a study on male cats showed that Deslorelin suppressed fertility, sexual behavior, and urine odor for at least one year when administered to male cats aged 3 months or older .

Dosage Effects in Animal Models

The effects of Deslorelin vary with different dosages in animal models. For instance, a study on male cats showed that a 4.7 mg Deslorelin implant suppressed fertility and sexual behavior for at least one year .

Metabolic Pathways

As a gonadotropin-releasing hormone agonist, it is likely to be involved in the regulation of sex hormone production .

Transport and Distribution

Deslorelin is transported and distributed within cells and tissues in a manner that is likely dependent on its interaction with the gonadotropin-releasing hormone receptor .

Subcellular Localization

Given its role as a gonadotropin-releasing hormone agonist, it is likely to be localized in areas of the cell involved in hormone production and release .

準備方法

デソロレリンは、固相ペプチド合成(SPPS)を使用して合成できます。このプロセスには、保護されたアミノ酸を樹脂結合ペプチド鎖に順次添加することが含まれます。手順は以下のとおりです。

ピリン-オキシゲニルの調製: プロリン-2塩素塩化物樹脂の保護。

アミノ酸の順次添加: 保護されたアミノ酸は、特定の順序で添加され、デソロレリンペプチド鎖を形成します.

工業生産では、デソロレリンは、乳化-溶媒蒸発などの方法を使用して、高分子粒子にカプセル化されることがよくあります。 超臨界二酸化炭素(SC CO2)処理は、これらの粒子に適用して、残留溶媒量を減らし、薬物放出特性を向上させることができます .

化学反応の分析

デソロレリンは、以下を含むさまざまな化学反応を起こします。

酸化: デソロレリンは特定の条件下で酸化され、ジスルフィド結合の形成につながります。

還元: 還元反応は、ジスルフィド結合を切断し、ペプチドを還元型に戻すことができます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、ジチオトレイトールなどの還元剤が含まれます。生成される主要な生成物は、特定の反応条件と使用される試薬によって異なります。

類似化合物との比較

Deslorelin is unique among gonadotropin-releasing hormone analogs due to its high potency and prolonged duration of action. Similar compounds include:

Leuprolide: Another gonadotropin-releasing hormone analog used in both human and veterinary medicine.

Goserelin: A synthetic decapeptide analog of gonadotropin-releasing hormone used primarily in human medicine.

Triptorelin: A gonadotropin-releasing hormone agonist used in the treatment of hormone-sensitive cancers.

Deslorelin’s uniqueness lies in its specific applications in veterinary medicine and its ability to induce a strong initial hormonal surge followed by prolonged suppression of hormone production.

特性

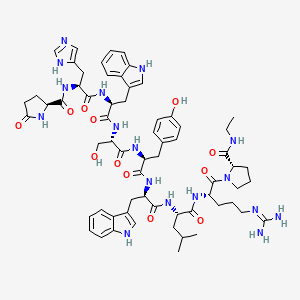

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H83N17O12/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69)/t45-,46-,47-,48-,49+,50-,51-,52-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKXGJCSJWBJEZ-XRSSZCMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H83N17O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048323 | |

| Record name | Deslorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57773-65-6 | |

| Record name | Deslorelin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057773656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deslorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11510 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deslorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [des-Gly10, D-Trp6]-LH-RH ethylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESLORELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKG3I66TVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Deslorelin, chemically described as [D-Tryptophan6, des-Glycine10]-Luteinizing Hormone Releasing Hormone ethylamide, has a molecular formula of C64H83N17O12 and a molecular weight of 1282.4 g/mol. [, ]

A: Research using liquid secondary ionization mass spectrometry has identified hydrolysis products of deslorelin, including a hexapeptide with a molecular weight of 847 and an oxyindoyle decapeptide with an ion m/z of 1298. []

A: Deslorelin is commonly formulated in biocompatible, slow-release implants, suggesting compatibility with certain polymers. [, , , ] Further research is needed to assess its compatibility with other drug delivery materials.

ANone: Deslorelin is a GnRH analog and does not possess intrinsic catalytic properties. Its mechanism of action relies on binding to and modulating the activity of GnRH receptors.

A: While computational chemistry studies specifically on deslorelin are limited in the provided research, the use of QSAR models for similar GnRH analogs is documented. [] Further computational studies could provide insights into deslorelin's binding affinity, receptor interactions, and potential modifications for enhanced activity or stability.

ANone: Research on the ecotoxicological effects of deslorelin and its degradation products is limited in the provided papers. Further studies are needed to assess its potential impact on various environmental compartments and develop strategies for mitigation.

ANone: Information on the detailed pharmacokinetic profile of deslorelin in various species is limited within the provided research papers. Further studies are needed to fully elucidate its ADME properties.

A: While generally considered safe, deslorelin can cause transient side effects, primarily related to its hormonal effects. [, ] These may include behavioral changes, such as increased aggression or decreased libido, and local reactions at the implant site.

A: Current research focuses on developing slow-release implants to deliver deslorelin over extended periods. [, , ] Further exploration of novel drug delivery systems, such as biodegradable polymers or targeted nanoparticles, could further enhance its efficacy, duration of action, and potentially reduce side effects.

A: Monitoring plasma hormone levels, such as LH, FSH, testosterone, estradiol, and progesterone, is crucial to assess the efficacy of deslorelin treatment. [, , , , ] Additionally, evaluating testicular volume, semen quality, and ovarian follicular development provides further insights into the treatment's impact on reproductive function. [, , , ]

A: Reversed-phase high-performance liquid chromatography (HPLC) is a widely used method for analyzing deslorelin concentrations in biological samples. [, ] Additionally, immunoassays, such as enzyme-linked immunosorbent assay (ELISA), offer a sensitive and specific approach for quantifying deslorelin.

ANone: Stringent quality control measures are crucial to ensure the safety and efficacy of deslorelin implants. This includes monitoring the release rate of deslorelin from the implant matrix, ensuring sterility of the product, and verifying the stability of deslorelin under various storage conditions.

A: While deslorelin is generally well-tolerated, repeated exposure to the drug, especially in long-term applications, could potentially induce an immune response in some individuals. [] Further research is needed to fully understand the immunogenicity profile of deslorelin and explore strategies for mitigation.

ANone: Specific information regarding deslorelin's interactions with drug transporters and metabolizing enzymes is limited in the provided research. Further studies are needed to assess potential interactions and their clinical significance.

ANone: Information specifically addressing deslorelin waste management is limited in the provided research. As with other pharmaceutical waste, deslorelin should be disposed of according to local regulations and guidelines for hazardous materials.

ANone: Continued research on deslorelin necessitates access to specialized facilities and resources, including:

ANone: Deslorelin, a potent GnRH agonist, has a rich history marked by significant milestones, including:

- Initial synthesis and characterization: Deslorelin was first synthesized and characterized as a potent GnRH analog in the late 20th century. []

- Development of slow-release formulations: The development of biocompatible, slow-release implants revolutionized deslorelin's application, enabling prolonged and reversible suppression of reproductive function in various species. [, , , ]

- Expanding applications beyond contraception: Beyond its initial use as a contraceptive, deslorelin has found applications in treating hormone-dependent disorders, such as benign prostatic hyperplasia and adrenal cortical disease in ferrets. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。